molecular formula C8H7BrO2S B8603624 Methyl 3-(5-bromothiophen-2-yl)acrylate

Methyl 3-(5-bromothiophen-2-yl)acrylate

Cat. No. B8603624
M. Wt: 247.11 g/mol
InChI Key: UQYOUWDULIDGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(5-bromothiophen-2-yl)acrylate is a useful research compound. Its molecular formula is C8H7BrO2S and its molecular weight is 247.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(5-bromothiophen-2-yl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(5-bromothiophen-2-yl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 3-(5-bromothiophen-2-yl)acrylate

Molecular Formula

C8H7BrO2S

Molecular Weight

247.11 g/mol

IUPAC Name

methyl 3-(5-bromothiophen-2-yl)prop-2-enoate

InChI

InChI=1S/C8H7BrO2S/c1-11-8(10)5-3-6-2-4-7(9)12-6/h2-5H,1H3

InChI Key

UQYOUWDULIDGLV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=C(S1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.2 g (12.5 mmol, 1.2 eq) of methyl triphenylphosphoranylideneacetate are added to a solution of 2.0 g (10.4 mmol, 1.0 eq) of 5-bromothiophene-2-carbaldehyde in 15 mL of toluene. The reaction mixture is stirred for 1 hour at 80° C. The reaction is stopped by adding 20 ml of water and is then extracted with ethyl acetate. The organic phases are combined and dried over sodium sulfate. The solvents are evaporated off and the residue is then chromatographed on silica gel (80/20 heptane/ethyl acetate). 2.1 g of methyl 3-(5-bromothiophen-2-yl)acrylate are obtained. Yield=82%.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

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